molecular formula C17H33ClN2O6S B565797 N-Demethyl Lincomycin Hydrochloride CAS No. 14600-41-0

N-Demethyl Lincomycin Hydrochloride

Cat. No.: B565797
CAS No.: 14600-41-0
M. Wt: 429.0 g/mol
InChI Key: CHKUTFKCSCMSCE-NLBLSBHASA-N
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Description

N-Demethyl Lincomycin Hydrochloride: is a derivative of lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis. This compound is primarily known for its role in inhibiting bacterial protein synthesis, making it a valuable tool in the field of antibiotics .

Mechanism of Action

Target of Action

N-Demethyl Lincomycin Hydrochloride, like other lincosamides, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics .

Mode of Action

This compound functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . It interacts with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits bacterial protein synthesis by affecting the process of peptide chain initiation .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein synthesis. By binding to the 50S subunit of the bacterial ribosome, it prevents the addition of new amino acids to the growing peptide chain . This inhibition disrupts protein synthesis, leading to the bacteriostatic effect (inhibition of bacterial growth) of the compound .

Pharmacokinetics

The potential relevance of the drug’s metabolites and disposition in special populations is of interest .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, which in turn inhibits their growth and proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain microbial strains have been found to exhibit superior degradation efficiency for lincomycin manufacturing biowaste . This suggests that the presence of these strains in the environment could potentially affect the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

N-Demethyl Lincomycin Hydrochloride has been shown to inhibit bacterial protein synthesis by inhibiting ribosomal protein S12 This interaction with the ribosomal protein S12 is crucial for its role in biochemical reactions

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit protein synthesis. This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ribosomal protein S12, thereby inhibiting bacterial protein synthesis . This interaction can lead to changes in gene expression and can have significant effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that this compound has a significant inhibitory effect on bacterial protein synthesis

Metabolic Pathways

This compound is involved in the metabolic pathway of lincomycin biosynthesis It interacts with various enzymes and cofactors in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: : N-Demethyl Lincomycin Hydrochloride is synthesized from 4-demethyllincomycin, which is obtained through the fermentation of Streptomyces lincolnensis. The synthetic process involves the demethylation of lincomycin, followed by the addition of hydrochloride to form the final compound .

Industrial Production Methods: : The industrial production of this compound typically involves large-scale fermentation processes using Streptomyces lincolnensis. The fermentation broth is then subjected to various purification steps, including filtration, extraction, and crystallization, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: : N-Demethyl Lincomycin Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific chemical structure, which allows it to inhibit bacterial protein synthesis effectively.

Properties

CAS No.

14600-41-0

Molecular Formula

C17H33ClN2O6S

Molecular Weight

429.0 g/mol

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H32N2O6S.ClH/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1

InChI Key

CHKUTFKCSCMSCE-NLBLSBHASA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl

SMILES

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Canonical SMILES

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Synonyms

Methyl 6,8-Dideoxy-6-[[[(2S,4R)-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside Monohydrochloride;  Methyl 6,8-Dideoxy-6-(4-propyl-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside Hydrochloride;  t

Origin of Product

United States

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